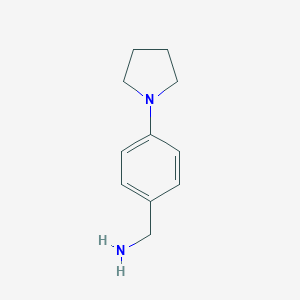

(4-(Pyrrolidin-1-yl)phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-pyrrolidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVQUKOCFUOCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426907 | |

| Record name | (4-(pyrrolidin-1-yl)phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114365-04-7 | |

| Record name | (4-(pyrrolidin-1-yl)phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrrolidin-1-yl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (4-(Pyrrolidin-1-yl)phenyl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (4-(pyrrolidin-1-yl)phenyl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The document details plausible synthetic routes, including experimental protocols, quantitative data, and workflow visualizations to aid in the practical application of these methods.

Introduction

This compound is a bifunctional molecule featuring a primary aminomethyl group and a tertiary pyrrolidinyl amine attached to a central phenyl ring. This unique substitution pattern makes it a desirable intermediate for the synthesis of a wide range of biologically active compounds. The presence of both a nucleophilic primary amine and a lipophilic, basic pyrrolidine moiety allows for diverse chemical modifications and modulation of physicochemical properties in drug candidates. This guide explores the most viable and documented synthetic strategies to access this key intermediate.

Synthetic Pathways

Two primary synthetic strategies have been identified for the preparation of this compound. The most robust and well-documented approach involves the synthesis and subsequent reduction of a nitrile intermediate. An alternative, though less specifically detailed in the literature for this exact molecule, is the direct formation of the aminomethyl group via reductive amination of a corresponding aldehyde.

Pathway 1: Reduction of 4-(Pyrrolidin-1-yl)benzonitrile

This pathway is a highly effective two-step process commencing with the synthesis of the key intermediate, 4-(pyrrolidin-1-yl)benzonitrile, followed by its reduction to the target primary amine.

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)benzonitrile

The intermediate, 4-(pyrrolidin-1-yl)benzonitrile, can be synthesized through a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction.

-

Method A: Nucleophilic Aromatic Substitution: This method utilizes the reaction of an activated aryl halide, such as 4-fluorobenzonitrile, with pyrrolidine. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack.

-

Method B: Buchwald-Hartwig Amination: This powerful cross-coupling reaction employs a palladium catalyst to form the C-N bond between an aryl halide, like 4-bromobenzonitrile, and pyrrolidine.[1][2] This method is known for its broad substrate scope and functional group tolerance.

Step 2: Reduction of 4-(Pyrrolidin-1-yl)benzonitrile

The nitrile group of the intermediate is then reduced to a primary amine. Common and effective methods for this transformation include:

-

Lithium Aluminum Hydride (LiAlH4) Reduction: A potent reducing agent capable of cleanly converting nitriles to primary amines.[3][4]

-

Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. It is often considered a "greener" alternative to metal hydride reductions.[5][6][7][8][9]

Pathway 2: Reductive Amination of 4-(Pyrrolidin-1-yl)benzaldehyde

This pathway offers a more direct route to the target molecule from the corresponding aldehyde, 4-(pyrrolidin-1-yl)benzaldehyde, which is commercially available. The reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the primary amine.

While specific literature detailing this exact transformation is sparse, general protocols for reductive amination are well-established and can be adapted.[10][11][12][13][14] Common reagents for this one-pot reaction include an ammonia source like ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).

Experimental Protocols

Pathway 1: Reduction of 4-(Pyrrolidin-1-yl)benzonitrile

Step 1, Method A: Synthesis of 4-(Pyrrolidin-1-yl)benzonitrile from 4-Fluorobenzonitrile

-

Reaction: To a solution of 4-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Conditions: Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(pyrrolidin-1-yl)benzonitrile. A similar procedure for a related compound resulted in a crystalline product after recrystallization from methanol.[15]

Step 2, Method A: Reduction of 4-(Pyrrolidin-1-yl)benzonitrile with LiAlH4

-

Reaction: To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 4-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

-

Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and wash with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Pathway 2: Reductive Amination of 4-(Pyrrolidin-1-yl)benzaldehyde

-

Reaction: To a solution of 4-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol, add sodium cyanoborohydride (1.5 eq) in one portion.

-

Conditions: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane and water. The aqueous layer is made basic with 2 M sodium hydroxide and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Pathway 1

| Step | Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | 4-Fluorobenzonitrile | Pyrrolidine, K2CO3 | DMSO | 120 | 12 | Not specified |

| 1 | Buchwald-Hartwig Amination | 4-Bromobenzonitrile | Pyrrolidine, Pd catalyst, ligand, base | Toluene or Dioxane | 80-110 | 2-24 | Typically >80 |

| 2 | LiAlH4 Reduction | 4-(Pyrrolidin-1-yl)benzonitrile | LiAlH4 | THF | Reflux | 4 | Typically >85 |

| 2 | Catalytic Hydrogenation | 4-(Pyrrolidin-1-yl)benzonitrile | H2, Pd/C | Methanol or Ethanol | 25-50 | 12-24 | Typically >90 |

Table 2: Summary of Reaction Conditions and Yields for Pathway 2

| Step | Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Reductive Amination | 4-(Pyrrolidin-1-yl)benzaldehyde | NH4OAc, NaBH3CN | Methanol | 25 | 24 | Not specified |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Predicted: δ 7.2-7.3 (d, 2H), 6.5-6.6 (d, 2H), 3.8 (s, 2H), 3.2-3.3 (m, 4H), 1.9-2.0 (m, 4H), 1.6 (s, 2H, NH2). |

| ¹³C NMR | Predicted: δ 148.0, 130.0, 129.0, 112.0, 48.0, 46.0, 25.5. |

| MS (ESI) | Predicted: m/z 191.15 [M+H]⁺ |

Note: The spectroscopic data is predicted and should be confirmed experimentally. Some literature provides NMR data for similar structures which can be used for comparison.[16][17][18][19]

Mandatory Visualizations

Caption: Synthesis of this compound via the nitrile reduction pathway.

Caption: One-pot synthesis via reductive amination of the corresponding aldehyde.

Caption: Experimental workflow for the nitrile reduction pathway.

Conclusion

This guide outlines two primary synthetic pathways for the preparation of this compound. The reduction of the nitrile intermediate is presented as the most robust and well-supported method, offering high yields and versatility in the choice of reagents for both the formation of the intermediate and its subsequent reduction. The reductive amination pathway, while more direct, requires further optimization for this specific substrate. The provided experimental protocols, data tables, and workflow diagrams serve as a valuable resource for researchers in the synthesis of this important chemical building block. It is recommended that all reactions are performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]

- 5. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. ias.ac.in [ias.ac.in]

- 11. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 15. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. repositorio.uam.es [repositorio.uam.es]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

(4-(Pyrrolidin-1-yl)phenyl)methanamine chemical properties and structure

An In-depth Technical Guide to (4-(Pyrrolidin-1-yl)phenyl)methanamine: Chemical Properties, Structure, and Synthetic Protocols

Introduction

This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, valued for its ability to explore pharmacophore space and contribute to the stereochemistry of a molecule.[1] This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies related to this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. The unique structure of this compound, featuring a pyrrolidine ring, makes it a valuable candidate for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[2]

Chemical Structure and Properties

The fundamental structure of this compound consists of a phenyl ring substituted with a pyrrolidin-1-yl group and a methanamine group at the para (4) position. The dihydrochloride salt of this compound is often used in research due to its enhanced solubility.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-(Pyrrolidin-1-ylmethyl)aniline | [3] |

| CAS Number | 142335-64-6 | [3] |

| Molecular Formula | C11H16N2 | - |

| Molecular Weight | 176.26 g/mol | - |

| Appearance | Light yellow powder (for dihydrochloride salt) | [2] |

| Purity | ≥ 95% (NMR) (for dihydrochloride salt) | [2] |

| Storage Conditions | Store at 0-8°C | [2] |

Note: Some physical properties listed are for the dihydrochloride salt, a common form of this compound.[2]

Spectroscopic Characterization

Table 2: Representative Spectroscopic Data of a Related Compound

| Technique | Data for Phenyl(pyrrolidin-1-yl)methanethione | Source |

| 1H NMR (300 MHz, CDCl3) | δ 7.37-7.32 (5H, m), 3.98 (2H, t, J=6Hz), 3.47 (2H, t, J=6 Hz), 2.11-2.04 (2H, m), 2.01-1.95 (2H, m) | [7] |

| 13C NMR (75 MHz, CDCl3) | δ 197.33, 144.01, 128.75, 128.34, 125.67, 53.82, 53.44, 26.51, 24.70 | [7] |

Note: This data is for a structurally related compound and serves as an example of the expected spectral features.

Safety and Handling

This compound and its derivatives should be handled with care in a laboratory setting. The following table summarizes the key safety information based on available Material Safety Data Sheets (MSDS) for similar compounds.

Table 3: Hazard Identification and Precautionary Statements

| Category | Information | Source |

| GHS Pictogram | Warning | [3] |

| Hazard Statements | H319: Causes serious eye irritation | [3] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [3] |

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reductive amination of a corresponding aldehyde or the reduction of a nitrile or amide. Below is a representative protocol adapted from general synthetic methods for similar compounds.[8]

General Synthetic Protocol: Reductive Amination

Objective: To synthesize this compound from 4-(pyrrolidin-1-yl)benzaldehyde.

Materials:

-

4-(pyrrolidin-1-yl)benzaldehyde

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(pyrrolidin-1-yl)benzaldehyde (1.0 equivalent) in methanol.

-

Amine Source: Add ammonium acetate (10 equivalents) or bubble ammonia gas through the solution.

-

Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Dilute the residue with water and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Role in Drug Discovery

This compound serves as a versatile building block in drug discovery. The diagram below illustrates its potential application in generating a library of diverse compounds for screening.

Caption: Application as a Scaffold in Drug Discovery.

Applications in Research and Drug Development

The this compound scaffold is a key component in the design of molecules targeting various biological systems. The pyrrolidine moiety is known to enhance interactions with biological targets.[2] Derivatives of this and similar structures have been investigated for a range of therapeutic applications:

-

Neurological Disorders: The structural features of this compound make it a valuable intermediate in the synthesis of drugs targeting the central nervous system.[2]

-

Receptor Antagonists: Pyrrolidine-containing compounds have been identified as potent antagonists for receptors such as the melanin-concentrating hormone receptor-1 (MCH-R1) and kappa-opioid receptors (KOR).[9][10]

-

Monoamine Transporter Inhibitors: Analogs of pyrovalerone, which share the phenyl-pyrrolidine substructure, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), indicating potential applications in conditions related to neurotransmitter imbalance.[8]

-

Antidiabetic Agents: The pyrrolidine scaffold is also found in inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[11]

The versatility of the primary amine allows for a wide range of chemical modifications, making it an ideal starting point for the generation of compound libraries for high-throughput screening.[12][13] This adaptability is crucial for the structure-activity relationship (SAR) studies necessary for optimizing lead compounds in the drug discovery process.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. lehigh.edu [lehigh.edu]

- 7. rsc.org [rsc.org]

- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Biological activity of (4-(Pyrrolidin-1-yl)phenyl)methanamine derivatives

An In-depth Technical Guide on the Biological Activity of (4-(Pyrrolidin-1-yl)phenyl)methanamine Derivatives and Analogs

This technical guide provides a comprehensive overview of the biological activity, experimental protocols, and underlying mechanisms of action for derivatives related to this compound. The focus is on a well-studied class of analogs, the 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) derivatives, which serve as a key model for understanding the structure-activity relationships and therapeutic potential of this chemical scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound Derivatives

The pyrrolidine ring is a versatile scaffold frequently utilized in medicinal chemistry to develop novel bioactive compounds. Its three-dimensional structure allows for efficient exploration of pharmacophore space, contributing to the stereochemistry and potency of drug candidates.[1] Derivatives of this compound have shown a range of biological activities, with a significant focus on their interaction with the central nervous system. A prominent and extensively studied subgroup are the pyrovalerone analogs, which have demonstrated potent activity as monoamine uptake inhibitors.[2][3]

These compounds primarily act as inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with generally weaker effects on the serotonin transporter (SERT).[2][3] This selective inhibition of dopamine and norepinephrine reuptake has led to their investigation for therapeutic applications, including as potential treatments for cocaine abuse.[3]

Quantitative Biological Activity Data

The biological activity of pyrovalerone analogs has been quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional inhibition (IC50) of these compounds on the dopamine, serotonin, and norepinephrine transporters.

Table 1: Binding Affinity (Ki, nM) of Pyrovalerone Analogs for Monoamine Transporters [2][3]

| Compound | Ar (Aryl Group) | R | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| 4a | 4-Me-Ph | H | 16.2 ± 1.5 | 3140 ± 500 | 54.3 ± 4.5 |

| 4b | Ph | H | 22.8 ± 1.9 | 4960 ± 620 | 83.2 ± 6.7 |

| 4c | 4-Cl-Ph | H | 13.5 ± 1.1 | 2240 ± 180 | 45.1 ± 3.6 |

| 4d | 4-F-Ph | H | 17.9 ± 1.4 | 3890 ± 310 | 62.5 ± 5.0 |

| 4t | 1-Naphthyl | H | 4.8 ± 0.4 | 128 ± 10 | 15.2 ± 1.2 |

| 4u | 3,4-diCl-Ph | H | 3.5 ± 0.3 | 875 ± 70 | 11.7 ± 0.9 |

Table 2: Inhibition of Monoamine Uptake (IC50, nM) by Pyrovalerone Analogs [2][3]

| Compound | Ar (Aryl Group) | R | DA IC50 (nM) | 5-HT IC50 (nM) | NE IC50 (nM) |

| 4a | 4-Me-Ph | H | 12.5 ± 1.0 | 2560 ± 205 | 38.7 ± 3.1 |

| 4b | Ph | H | 18.9 ± 1.5 | 4120 ± 330 | 65.4 ± 5.2 |

| 4c | 4-Cl-Ph | H | 10.8 ± 0.9 | 1980 ± 158 | 32.1 ± 2.6 |

| 4d | 4-F-Ph | H | 14.7 ± 1.2 | 3210 ± 257 | 49.8 ± 3.9 |

| 4t | 1-Naphthyl | H | 3.9 ± 0.3 | 98 ± 8 | 11.4 ± 0.9 |

| 4u | 3,4-diCl-Ph | H | 2.8 ± 0.2 | 690 ± 55 | 8.9 ± 0.7 |

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for these compounds is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. By blocking these transporters, the derivatives increase the concentration and duration of action of these neurotransmitters in the synapse, leading to various pharmacological effects.

Caption: Signaling pathway of monoamine reuptake inhibition.

Experimental Protocols

Synthesis of this compound Analogs (Pyrovalerone Derivatives)

The synthesis of the target compounds is generally achieved through a multi-step process. A common route involves the Friedel-Crafts acylation of a substituted aryl precursor to yield the corresponding ketone. This is followed by bromination and subsequent reaction with pyrrolidine to introduce the amine moiety.

Caption: General synthetic workflow for pyrovalerone analogs.

Monoamine Transporter Binding Assays

The affinity of the compounds for the dopamine, serotonin, and norepinephrine transporters is determined through competitive binding assays using radiolabeled ligands.

-

Preparation of Brain Tissue: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) is dissected and homogenized in a suitable buffer.

-

Incubation: The homogenates are incubated with a radiolabeled ligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of the test compound.

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a gamma counter.

-

Data Analysis: The Ki values are calculated from the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

The functional inhibitory potency of the compounds is assessed by measuring their ability to block the uptake of radiolabeled monoamines into synaptosomes.

-

Synaptosome Preparation: Synaptosomes are prepared from the respective brain regions.

-

Incubation: The synaptosomes are incubated with the test compound, followed by the addition of a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained by the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Caption: Experimental workflow for in vitro monoamine transporter assays.

Structure-Activity Relationship (SAR)

The data presented in the tables reveals several key aspects of the structure-activity relationship for this class of compounds:

-

Aryl Group Substitution: The nature and position of substituents on the phenyl ring significantly influence potency and selectivity. For instance, the 1-(3,4-dichlorophenyl) analog (4u) and the 1-naphthyl analog (4t) are among the most potent inhibitors of both DAT and NET.[2]

-

Stereochemistry: The biological activity is stereospecific. For the lead compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (4a), the S-isomer was found to be the more biologically active enantiomer.[2][3]

-

Selectivity: Most analogs exhibit a preference for inhibiting DAT and NET over SERT. A notable exception is the naphthyl analog (4t), which binds to all three transporters with high affinity.[2][3]

Other Biological Activities and Future Directions

While the primary focus has been on monoamine transporter inhibition, the pyrrolidine scaffold is present in compounds with a wide range of biological activities, including anticancer, anticonvulsant, and antiviral properties.[1][4][5] For example, novel derivatives of aminophenyl-1,4-naphthoquinones containing a pyrrolidine group have been investigated for their ability to induce cell death in leukemia cells.[6] Furthermore, certain 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives have been identified as potent activators of the Nav1.1 voltage-gated sodium channel, a target for treating central nervous system diseases like Dravet syndrome.[7]

Future research on this compound derivatives could explore:

-

Optimization of the scaffold to enhance selectivity for specific monoamine transporters.

-

Investigation of their potential in treating other neurological and psychiatric disorders.[8][9]

-

Exploration of other potential biological targets beyond monoamine transporters.

Conclusion

Derivatives based on the this compound scaffold, particularly the pyrovalerone analogs, represent a promising class of compounds with potent inhibitory activity against dopamine and norepinephrine transporters. The detailed structure-activity relationships and established experimental protocols provide a solid foundation for the further design and development of novel therapeutic agents targeting the central nervous system and other disease areas. The versatility of the pyrrolidine ring continues to make it an attractive component in modern drug discovery.[1][10]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.ie [drugs.ie]

- 4. researchgate.net [researchgate.net]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules [mdpi.com]

- 9. neuroscirn.org [neuroscirn.org]

- 10. enamine.net [enamine.net]

An In-depth Technical Guide to (4-(Pyrrolidin-1-yl)phenyl)methanamine (CAS number 114365-04-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (4-(Pyrrolidin-1-yl)phenyl)methanamine, CAS number 114365-04-7. It details its physicochemical properties, a representative synthetic protocol, and explores its potential, though currently undocumented, role in medicinal chemistry and drug discovery.

Core Compound Data

This compound is a primary amine featuring a phenyl ring substituted with a pyrrolidine moiety. This structural motif is of interest in medicinal chemistry due to the prevalence of the pyrrolidine ring in numerous biologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 114365-04-7 | Commercial Suppliers |

| Molecular Formula | C₁₁H₁₆N₂ | Commercial Suppliers |

| Molecular Weight | 176.26 g/mol | Commercial Suppliers |

| Physical State | Solid | Commercial Suppliers |

| Melting Point | 47-50 °C | Commercial Suppliers |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Experimental Protocols

Representative Synthesis: Reduction of 4-(Pyrrolidin-1-yl)benzonitrile

This protocol is based on general methods for the reduction of aromatic nitriles to benzylamines.

Objective: To synthesize this compound by the reduction of 4-(pyrrolidin-1-yl)benzonitrile.

Materials:

-

4-(Pyrrolidin-1-yl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄) or a suitable alternative reducing agent (e.g., Borane-tetrahydrofuran complex)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) (for salt formation, optional)

-

Sodium hydroxide (NaOH) (for neutralization)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Experimental Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (a molar excess, typically 2-4 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 4-(pyrrolidin-1-yl)benzonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution in an ice bath.

-

Filtration and Extraction: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with the reaction solvent. The combined filtrate is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or by column chromatography on silica gel. Alternatively, the amine can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether), which often facilitates purification by recrystallization.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic and purification workflow for the target compound.

Biological Activity and Potential Applications in Drug Development

As of the date of this document, there is no publicly available information detailing the specific biological activities or pharmacological properties of this compound. The compound is primarily available as a research chemical or building block from various commercial suppliers.

However, the structural components of the molecule, namely the phenylmethanamine and pyrrolidine moieties, are present in a wide range of biologically active compounds. The pyrrolidine ring, in particular, is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and the ability to form hydrogen bonds.

Given its structure, this compound could potentially serve as a key intermediate or a scaffold for the synthesis of novel compounds targeting various biological systems. For instance, derivatives of phenylmethanamine are known to interact with aminergic systems in the central nervous system. The pyrrolidine moiety is a common feature in inhibitors of various enzymes and receptors.

Diagram 2: Potential Research and Development Workflow

Caption: A potential workflow for utilizing the compound in drug discovery.

Conclusion

This compound is a readily accessible chemical entity with potential applications as a building block in the synthesis of more complex molecules for drug discovery and development. While its own biological profile remains to be elucidated, its structural features suggest that it could be a valuable starting point for the exploration of new chemical space in the search for novel therapeutic agents. Further research is warranted to investigate the pharmacological properties of this compound and its derivatives.

Spectroscopic Analysis of (4-(Pyrrolidin-1-yl)phenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-(Pyrrolidin-1-yl)phenyl)methanamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic information and established experimental protocols for the acquisition of such data. This approach offers a valuable framework for researchers working with this and structurally related compounds.

Compound Identity

-

IUPAC Name: this compound

-

Chemical Formula: C₁₁H₁₆N₂

-

Molecular Weight: 176.26 g/mol

-

CAS Number: 114365-04-7

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | d | 2H | Ar-H (ortho to CH₂NH₂) |

| ~6.5 - 6.7 | d | 2H | Ar-H (ortho to Pyrrolidine) |

| ~3.8 | s | 2H | -CH₂ NH₂ |

| ~3.2 - 3.4 | t | 4H | Pyrrolidine -CH₂ -N |

| ~1.9 - 2.1 | t | 4H | Pyrrolidine -CH₂ - |

| (variable) | br s | 2H | -CH₂NH₂ |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The amine protons' chemical shift can vary depending on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C -N (Aromatic) |

| ~130 | Ar-C H (ortho to CH₂NH₂) |

| ~125 | C -CH₂NH₂ (Aromatic) |

| ~112 | Ar-C H (ortho to Pyrrolidine) |

| ~48 | Pyrrolidine -C H₂-N |

| ~46 | -C H₂NH₂ |

| ~25 | Pyrrolidine -C H₂- |

Table 3: Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (amine) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1600 - 1650 | Strong | N-H bend (amine) |

| 1500 - 1520 | Strong | C=C stretch (aromatic) |

| 1250 - 1350 | Strong | C-N stretch (aromatic amine) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Possible Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 161 | [M - NH₂]⁺ |

| 147 | [M - CH₂NH₂]⁺ |

| 106 | [C₇H₈N]⁺ |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

Note: Fragmentation patterns are predicted and may vary based on the specific conditions of the mass spectrometer.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently vortex the vial to ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (approx. 1-2 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. By following the outlined protocols, researchers can obtain high-quality data to confirm the structure and purity of this and related compounds, facilitating its further investigation in drug discovery and development programs.

An In-depth Technical Guide on the Solubility and Stability of (4-(Pyrrolidin-1-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel chemical entity, (4-(Pyrrolidin-1-yl)phenyl)methanamine. While specific experimental data for this compound is not yet extensively available in published literature, this document outlines the essential experimental protocols and data presentation formats necessary for its thorough physicochemical characterization. The methodologies described are based on established principles of pharmaceutical sciences and regulatory guidelines for active pharmaceutical ingredients (APIs). This guide is intended to be a foundational resource for researchers initiating the preclinical development of this and structurally related compounds, enabling a systematic approach to generating the critical data required for formulation development, pharmacokinetic studies, and regulatory submissions.

Introduction

This compound is a primary amine featuring a pyrrolidine-substituted phenyl ring. Its structural motifs suggest potential applications in medicinal chemistry, possibly as an intermediate or an active moiety in the development of new therapeutic agents. A thorough understanding of its solubility and stability is a prerequisite for any meaningful progression in drug development. Solubility directly influences bioavailability and the feasibility of various formulation strategies. Stability data is paramount for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that may impact safety and efficacy.

This guide presents a standardized approach to systematically investigate and document the solubility and stability profile of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties is essential for contextualizing solubility and stability data.

| Property | Value | Method |

| Molecular Formula | C₁₁H₁₆N₂ | Calculated |

| Molecular Weight | 176.26 g/mol | Calculated |

| Appearance | To be determined | Visual Inspection |

| pKa | To be determined | Potentiometric Titration |

| LogP | To be determined | HPLC, Shake-Flask |

Solubility Assessment

The solubility of an API is a critical parameter that affects its absorption and bioavailability. The following section details the protocols for determining the equilibrium and pH-dependent solubility of this compound.

Experimental Protocol: Equilibrium Solubility in Various Solvents

Objective: To determine the saturation solubility of the compound in a range of pharmaceutically relevant solvents.

Methodology: Shake-Flask Method [1]

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to separate vials containing a known volume (e.g., 2 mL) of each selected solvent (e.g., water, ethanol, propylene glycol, polyethylene glycol 400). Ensure a visible excess of solid material remains.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Sample Processing: After equilibration, cease agitation and allow the vials to stand, permitting undissolved solids to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase to a concentration that falls within the linear range of a validated analytical method (e.g., HPLC-UV). Quantify the concentration of the dissolved compound.

Experimental Protocol: pH-Solubility Profile

Objective: To determine the solubility of the compound as a function of pH, which is critical for understanding its behavior in the gastrointestinal tract.

Methodology: Potentiometric Titration or Shake-Flask at various pH

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Solubility Determination: Employ the shake-flask method as described in Section 3.1, using the prepared buffers as the solvents.

-

pH Measurement: After equilibration, measure the final pH of each saturated solution.

-

Data Presentation: Plot the logarithm of the solubility against the final measured pH.

Data Presentation: Solubility

The results of the solubility studies should be summarized in a clear, tabular format.

Table 1: Equilibrium Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Water | 25 | ||

| Water | 37 | ||

| 0.1 M HCl | 25 | ||

| 0.1 M HCl | 37 | ||

| pH 7.4 Buffer | 25 | ||

| pH 7.4 Buffer | 37 | ||

| Ethanol | 25 | ||

| Propylene Glycol | 25 |

Table 2: pH-Solubility Profile of this compound at 25 °C

| Buffer pH | Final pH | Solubility (mg/mL) | Solubility (µg/mL) |

| 1.2 | |||

| 4.5 | |||

| 6.8 | |||

| 7.4 | |||

| 9.0 |

Stability Assessment

Stability testing is crucial to ensure that the API maintains its quality, safety, and efficacy over time.[2] This involves forced degradation studies to identify potential degradation pathways and long-term stability studies under various environmental conditions.[3][4][5]

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways under stress conditions, which is essential for the development of a stability-indicating analytical method.[6]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat the solution (e.g., at 60-80 °C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of base before analysis.

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Maintain at room temperature or heat gently, collecting samples at various time points. Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time (e.g., up to 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven. Separately, expose a solution of the compound to the same temperature. Analyze samples at various time points.

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to help identify degradation products.

Experimental Protocol: Long-Term Stability Studies

Objective: To establish the re-test period or shelf life of the API under defined storage conditions.[3][4][5]

Methodology:

-

Batch Selection: Use at least three primary batches of the API for the stability study.[5]

-

Container Closure System: Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[4]

-

Storage Conditions: Store the samples under long-term and accelerated stability conditions as per ICH guidelines.[2][3]

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[4][5]

-

Tests: The testing should include, but is not limited to:

-

Appearance

-

Assay

-

Purity (related substances/degradation products)

-

Water content

-

Data Presentation: Stability

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | % Degradation | Major Degradants (if identified) |

| Acid Hydrolysis | 0.1 M HCl, 80 °C | 24 h | ||

| Base Hydrolysis | 0.1 M NaOH, RT | 24 h | ||

| Oxidation | 3% H₂O₂, RT | 24 h | ||

| Thermal (Solid) | 80 °C | 7 days | ||

| Thermal (Solution) | 80 °C | 24 h | ||

| Photostability | ICH Q1B |

Table 4: Long-Term Stability Data (Example Template) Storage Condition: 25 °C / 60% RH Batch Number: XYZ

| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |

| Appearance | White to off-white solid | ||||

| Assay (%) | 98.0 - 102.0 | ||||

| Total Impurities (%) | NMT 1.0 | ||||

| Any Unspecified Impurity (%) | NMT 0.1 | ||||

| Water Content (%) | NMT 0.5 |

Visualization of Workflows

Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Forced Degradation Study Workflow

References

Unlocking Therapeutic Potential: A Technical Guide to Pyrrolidine-Containing Compounds and Their Molecular Targets

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the vast therapeutic potential of pyrrolidine-containing compounds. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile and privileged scaffold in medicinal chemistry.[1][2] Its non-planar, sp³-hybridized structure allows for efficient exploration of three-dimensional pharmacophore space, a key attribute in modern drug design.[1][2] This guide details the primary molecular targets of these compounds across major therapeutic areas, presents quantitative data for structure-activity relationship (SAR) analysis, outlines key experimental protocols, and visualizes critical signaling pathways.

Therapeutic Landscape and Key Molecular Targets

Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, antiviral, and central nervous system (CNS) effects.[3][4] This versatility stems from their ability to interact with a wide array of biological targets.

Oncology

In oncology, pyrrolidine-based agents target crucial pathways involved in cancer cell proliferation, survival, and DNA repair.[5][6]

-

Poly(ADP-ribose) Polymerase (PARP): PARP-1 and PARP-2 are enzymes critical for the repair of single-strand DNA breaks.[1] Inhibitors containing a pyrrolidine moiety have been synthesized to exploit the concept of synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1]

-

Matrix Metalloproteinases (MMPs): MMPs, particularly MMP-2 and MMP-9, are involved in the degradation of the extracellular matrix, a key process in cancer metastasis. Pyrrolidine hydroxamates have been developed as potent MMP inhibitors.[3][4]

-

Epidermal Growth Factor Receptor (EGFR): Certain amino-pyrrolidine derivatives have shown significant anticancer effects by targeting the EGFR, a key biomarker in several cancers.[6]

-

Topoisomerase: This enzyme is crucial for managing DNA topology during replication. Pyrrolidine derivatives have been investigated as topoisomerase inhibitors, disrupting cancer cell division.[6]

dot digraph "PARP_Inhibition_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Diagram 1: PARP Inhibition in Cancer Therapy", fontname="Arial", fontsize=12, fontcolor="#202124", labelloc="b", labeljust="c"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];

} caption { label: "Diagram 1: PARP Inhibition in Cancer Therapy"; fontsize: 10; fontcolor: "#5F6368"; }

Diagram 1. Mechanism of action for pyrrolidine-based PARP inhibitors.

Table 1: Anticancer Activity of Selected Pyrrolidine-Containing Compounds

| Compound Class | Target/Cell Line | IC50 / Activity | Reference |

| Benzimidazole Carboxamides | PARP-1, PARP-2 | Potent inhibition reported | [1] |

| Benzofuroxane Pyrrolidine Hydroxamates | MMP-2, MMP-9 | 32a: 102 nM (MMP-2), 162 nM (MMP-9) | [3][4] |

| 32b: 182 nM (MMP-2), 242 nM (MMP-9) | [3][4] | ||

| Spiropyrrolidine-thiazolo-oxindoles | HepG2 Cell Line | 43a: 0.85 µg/mL, 43b: 0.80 µg/mL | [3] |

| N-caffeoylmorpholine (pyrrolidine analog) | Murine Leukemia P388 | IC50 of 1.48 µg/ml | |

| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 Cancer Cell Line | 37a: 0.99 µM (approx. 3x more potent than cisplatin) | [3] |

| Pyrrolidine-containing derivatives | CXCR4 Receptor | Compound 26: IC50 = 79 nM (binding affinity) | [3] |

Metabolic Disorders

Pyrrolidine derivatives are key components in several drugs for metabolic diseases, particularly type 2 diabetes.

-

Dipeptidyl Peptidase-4 (DPP-4): This is a primary target for a class of oral hypoglycemic agents. DPP-4 inactivates incretin hormones, which are responsible for stimulating insulin release. Pyrrolidine-based inhibitors like Vildagliptin and Saxagliptin prevent this inactivation, thereby enhancing glucose-dependent insulin secretion.

-

α-Glucosidase and Aldose Reductase (ALR2): Polyhydroxylated pyrrolidines, also known as aza-sugars, can act as dual-target inhibitors of α-glucosidase and aldose reductase.[1] Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, while ALR2 inhibition is a strategy to prevent long-term diabetic complications by blocking the polyol pathway.[1][3]

dot digraph "DPP4_Inhibition_Pathway" { graph [rankdir="TB", splines=true, nodesep=0.5, label="Diagram 2: DPP-4 Inhibition in Type 2 Diabetes", fontname="Arial", fontsize=12, fontcolor="#202124", labelloc="b", labeljust="c"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];

} caption { label: "Diagram 2: DPP-4 Inhibition in Type 2 Diabetes"; fontsize: 10; fontcolor: "#5F6368"; }

Diagram 2. Pyrrolidine compounds block DPP-4, enhancing incretin effects.

Table 2: Activity of Pyrrolidine Derivatives in Metabolic Disorders

| Compound Class | Target | IC50 / Activity | Reference |

| Pyrrolidine Sulfonamides | DPP-IV | 23d: IC50 = 11.32 µM | [3][4] |

| Polyhydroxylated Pyrrolidines | α-Glucosidase | Potent inhibition reported | [1] |

| Polyhydroxylated Pyrrolidines | Aldose Reductase (ALR2) | Compound 29 showed 57% inhibition | [3] |

| Spirooxindole Pyrrolidines | α-Amylase | 42c, 42d, 42e, 42f showed IC50 ~1.6 µg/mL | [3] |

Inflammatory Diseases

The anti-inflammatory potential of pyrrolidine compounds is well-documented, primarily through the modulation of enzymes involved in the inflammatory cascade.[7]

-

Cyclooxygenase (COX): COX-1 and COX-2 enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[7] Pyrrolidine derivatives have been designed as COX inhibitors, forming the basis of new Non-Steroidal Anti-Inflammatory Drug (NSAID) development.[7][8]

Infectious Diseases

The pyrrolidine scaffold is present in numerous antiviral and antibacterial agents.

-

HCV NS3/4A & NS5A: Several FDA-approved drugs for Hepatitis C Virus (HCV), such as Glecaprevir and Voxilaprevir (NS3/4A serine protease inhibitors) and Daclatasvir (NS5A polymerase inhibitor), contain a pyrrolidine moiety.[9] Ombitasvir is another pyrrolidine-containing compound that inhibits the HCV NS5A protein.

-

Coronavirus 3CLpro: Novel inhibitors of the coronavirus 3C-like protease (3CLpro), a key enzyme for viral replication, have been developed using an N-substituted 2-pyrrolidone scaffold.[10]

-

Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial agents. 1,2,4-oxadiazole pyrrolidine derivatives have shown potent inhibitory activity against E. coli DNA gyrase.[3][4]

Table 3: Antimicrobial Activity of Selected Pyrrolidine-Containing Compounds

| Compound Class | Target/Organism | IC50 / MIC / Activity | Reference |

| 1,2,4-oxadiazole Pyrrolidines | E. coli DNA Gyrase | 22c: IC50 = 120 nM | [3][4] |

| Spirooxindole Pyrrolidine Hybrids | C. albicans | Compound 44: MIC = 4 µg/mL | [3][4] |

| Pyrrolomycin (Natural Product) | Antibacterial/Anticancer | Potent but with high cytotoxicity |

Central Nervous System (CNS) Disorders

The pyrrolidine ring is a common feature in drugs targeting the CNS.

-

Monoamine Transporters: Analogs of pyrovalerone act as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET) with less activity at the serotonin transporter (SERT), making them promising candidates for CNS disorders.[11]

-

Glutamate Receptors/Transporters: Pyrrolidine-2,4-dicarboxylate has been shown to be a potent and selective competitive inhibitor of L-glutamate transport, highlighting its potential in modulating excitatory neurotransmission.[12]

-

Anticonvulsant Activity: Pyrrolidine-2,5-dione derivatives have shown significant anticonvulsant properties in maximal electroshock (MES) and 6 Hz seizure tests.[1] Levetiracetam is a widely used pyrrolidine anticonvulsant for treating epilepsy.[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of pyrrolidine compounds. Below are methodologies for key assays.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[14]

-

Objective: To determine the cytotoxic effect (IC50) of a pyrrolidine compound on a cancer cell line.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases.[6] The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidine compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for an additional 2-4 hours.[6]

-

Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a 10% SDS solution in 0.01 M HCl) to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[6]

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

-

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, label="Diagram 3: General Drug Discovery Workflow", fontname="Arial", fontsize=12, fontcolor="#202124", labelloc="b", labeljust="c"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

} caption { label: "Diagram 3: General Drug Discovery Workflow"; fontsize: 10; fontcolor: "#5F6368"; }

Diagram 3. A workflow for the screening and development of pyrrolidine derivatives.

In Vitro Enzyme Inhibition Assay (COX-1 & COX-2)

This assay measures the peroxidase activity of COX enzymes to screen for potential inhibitors.

-

Objective: To determine the IC50 of a pyrrolidine derivative against COX-1 and COX-2.

-

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

Reagent Preparation: In a 96-well plate, add 150 µL of Assay Buffer (0.1 M Tris-HCl, pH 8.0), 10 µL of Heme, and 10 µL of either COX-1 (ovine) or COX-2 (human recombinant) enzyme to designated wells.[15]

-

Inhibitor Addition: Add 10 µL of the test compound (dissolved in DMSO) at various concentrations to the 'Inhibitor Wells'. Add DMSO vehicle to the '100% Initial Activity' wells.

-

Pre-incubation: Incubate the plate for a few minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

-

Measurement: Immediately read the plate in a kinetic mode at 590 nm for 5 minutes.

-

Calculation: Calculate the rate of reaction. Determine the percent inhibition for each concentration relative to the vehicle control and calculate the IC50 value from the dose-response curve.

-

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[16]

-

Objective: To assess the ability of a pyrrolidine compound to reduce acute inflammation in rats.

-

Principle: Subplantar injection of carrageenan in the rat's hind paw induces a reproducible acute inflammatory response characterized by edema (swelling), which is maximal at 3-5 hours.[3][7] The reduction in paw volume by a test compound indicates anti-inflammatory activity.

-

Procedure:

-

Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized for at least one week.

-

Compound Administration: Administer the test pyrrolidine derivative or a reference drug (e.g., Indomethacin, 5 mg/kg) orally or intraperitoneally 30-60 minutes before carrageenan injection.[7]

-

Inflammation Induction: Measure the initial volume of the right hind paw using a plethysmometer. Inject 100 µL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw.[7]

-

Edema Measurement: Measure the paw volume again at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]

-

Calculation: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing it to the vehicle-treated control group.

-

Conclusion

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, providing access to a diverse range of therapeutic agents.[1][3] Its structural properties make it an ideal starting point for the design of potent and selective modulators of key biological targets in oncology, metabolic disorders, inflammation, and infectious diseases. The continued exploration of SAR, combined with robust in vitro and in vivo screening methodologies as outlined in this guide, will undoubtedly lead to the development of novel pyrrolidine-based drugs with improved efficacy and safety profiles. This document provides a foundational framework for researchers to design, synthesize, and evaluate the next generation of these promising therapeutic compounds.

References

- 1. inotiv.com [inotiv.com]

- 2. In vitro α-glucosidase inhibitory assay [protocols.io]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.4. Dipeptidyl Peptidase IV Inhibitory Assay and Kinetics Assays [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 13. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Arylcyclohexylamines: A Journey from Anesthetic Promise to Psychoactive Complexity

An In-depth Technical Guide on the Discovery and History of Arylcyclohexylamine Analogs

Introduction

The arylcyclohexylamine class of chemical compounds represents a fascinating and complex chapter in the history of pharmacology and neuroscience. Initially explored for their potential as anesthetic agents, these molecules, most notably phencyclidine (PCP) and ketamine, quickly revealed a unique and profound spectrum of psychoactive effects.[1][2] Characterized by their dissociative properties, arylcyclohexylamines have traversed a remarkable path from promising pharmaceuticals to controversial recreational drugs and, more recently, to novel therapeutics for psychiatric disorders.[3][4] This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological principles of arylcyclohexylamine analogs, intended for researchers, scientists, and drug development professionals.

The fundamental structure of an arylcyclohexylamine consists of a cyclohexylamine unit with an aryl group attached to the same carbon as the amine.[1] This core scaffold has proven to be remarkably versatile, allowing for a wide range of chemical modifications that significantly alter the pharmacological profile of the resulting analogs.[1] The primary mechanism of action for the majority of these compounds is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[5][6] This interaction is responsible for the characteristic anesthetic, analgesic, and dissociative effects of the class.[1][5] However, many arylcyclohexylamines also interact with other receptor systems, including dopamine transporters and sigma receptors, contributing to their complex and varied effects.[1]

This guide will delve into the historical milestones of arylcyclohexylamine research, from their initial synthesis to their clinical evaluation and subsequent emergence as substances of abuse. We will explore the structure-activity relationships that govern their pharmacological properties and present key quantitative data in a structured format. Furthermore, detailed experimental protocols for the synthesis and analysis of these compounds will be provided, alongside visualizations of their signaling pathways and experimental workflows.

Historical Development

The story of arylcyclohexylamines begins in the mid-20th century with the pharmaceutical company Parke-Davis's quest for a safe and effective intravenous anesthetic.

The Dawn of a New Class: The Synthesis of Phencyclidine (PCP)

While the first synthesis of an arylcyclohexylamine, 1-phenylcyclohexan-1-amine (PCA), was reported in 1907, it was the synthesis of phencyclidine (PCP) in 1956 by chemist Victor Maddox at Parke-Davis that marked the true beginning of this class's pharmacological journey.[1][7] Initially designated CI-395 and later marketed as Sernyl, PCP showed great promise in preclinical studies.[8] It induced a state of "dissociative anesthesia," characterized by profound analgesia and amnesia without significant cardiorespiratory depression.[2]

From Clinical Promise to Postoperative Problems

Human trials with PCP commenced in 1958.[9] While it proved to be an effective anesthetic, a significant number of patients experienced severe and prolonged postoperative side effects, including agitation, delirium, hallucinations, and psychosis.[8][9] These adverse effects, occurring in approximately 15% of participants, ultimately led to the discontinuation of PCP for human use in 1965.[9] It was briefly used in veterinary medicine under the name Sernylan.[8]

The Emergence of Ketamine: A Safer Alternative?

In the wake of PCP's clinical challenges, the research team at Parke-Davis sought to develop an analog with a similar anesthetic profile but a shorter duration of action and a more favorable side-effect profile. This effort led to the synthesis of ketamine (CI-581) in 1962.[4][9] Ketamine, a 2-chlorophenyl derivative of PCP with a ketone group on the cyclohexyl ring, demonstrated a shorter half-life and a reduced incidence of severe emergence reactions compared to its predecessor.[10] The first human trials of ketamine were conducted in 1964, and it was approved for clinical use in the United States in 1970.[9]

The Rise of Recreational Use and Clandestine Synthesis

The unique psychoactive properties of PCP did not go unnoticed, and by the late 1960s, it emerged as a recreational drug, known by street names such as "angel dust" and "peace pill."[2][11] The relative ease of its synthesis contributed to its widespread illicit production and use, which peaked in the 1970s.[8] Following the rise of PCP, other arylcyclohexylamine analogs, such as eticyclidine (PCE) and rolicyclidine (PCPy), also appeared on the illicit market.[12][13] Ketamine also gained popularity as a recreational drug, particularly in the club and rave scenes of the 1990s.[2]

Core Pharmacology

The diverse pharmacological effects of arylcyclohexylamine analogs stem from their interactions with multiple neurotransmitter systems, with the NMDA receptor being the primary target.

Mechanism of Action: NMDA Receptor Antagonism

Arylcyclohexylamines act as non-competitive antagonists at the NMDA receptor.[5][14] They bind to a site within the ion channel of the receptor, known as the PCP binding site, thereby blocking the influx of calcium ions.[4][9] This blockade of glutamatergic neurotransmission is responsible for the dissociative, anesthetic, and analgesic properties of these compounds.[1][5]

NMDA Receptor Antagonism by Arylcyclohexylamines.

Other Receptor Interactions

In addition to their primary action at the NMDA receptor, many arylcyclohexylamines interact with other targets, which contributes to their complex pharmacological profiles.[1] For instance, PCP and some of its analogs are known to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which may account for their stimulant and psychotomimetic effects.[14][15] Some compounds also show affinity for sigma receptors, which may play a role in their hallucinogenic properties.[1] Ketamine has also been shown to interact with opioid receptors, although the clinical significance of this interaction is still being investigated.[16][17]

Structure-Activity Relationships (SAR)

The pharmacological properties of arylcyclohexylamine analogs can be significantly altered by modifications to their core structure. Understanding these structure-activity relationships is crucial for the design of new compounds with desired therapeutic effects.

-

Aryl Group Substitution: Modifications to the aryl ring can have a profound impact on potency and receptor selectivity. For example, the introduction of a 2-chloro group in ketamine compared to PCP contributes to its altered pharmacological profile.[2] Methoxy substitutions on the phenyl ring, as seen in 3-MeO-PCP and 4-MeO-PCP, also modulate activity.[5]

-

Amine Substitution: The nature of the amine substituent influences potency and efficacy. Secondary amines, such as the methylamino group in ketamine, and tertiary amines, like the piperidine ring in PCP, are common.[5] Generally, N-alkyl substitutions tend to decrease potency.[18]

-

Cyclohexyl Ring Modifications: Changes to the cyclohexyl ring can also affect activity. For instance, the presence of a ketone group at the 2-position, as in ketamine, is a key structural feature. Hydroxylation of the cyclohexyl ring has been shown to decrease efficacy.[18]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for a selection of arylcyclohexylamine analogs, providing a basis for comparison of their pharmacological properties.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | NMDA Receptor | SERT | NET | Sigma-1 | Sigma-2 |

| Ketamine | 659 | - | - | - | - |

| Phencyclidine (PCP) | 59 | 2234 | - | - | 136 |